molecular formula C11H17BrClN B1285177 N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride CAS No. 1158624-48-6

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride

Cat. No.: B1285177
CAS No.: 1158624-48-6
M. Wt: 278.61 g/mol
InChI Key: HKNQCKWZTMOQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a bromobenzyl group attached to a propanamine backbone

Mechanism of Action

Target of Action

Similar compounds are known to interact with various receptors or enzymes in the body, affecting their function .

Mode of Action

The mode of action of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride involves several steps. It is a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH(·)CH2CH3 .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds are known to induce various cellular responses, depending on their targets and the specific biochemical pathways they affect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, the presence of other compounds, and specific conditions within the body .

Biochemical Analysis

Biochemical Properties

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, it can alter gene expression patterns, resulting in changes in protein synthesis and cellular behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects and dose-response relationships are critical considerations in evaluating the compound’s safety and efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within different cellular compartments can influence its function and efficacy. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The subcellular localization of the compound is a key factor in determining its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with 2-methyl-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include imines and amides.

    Reduction Reactions: Products include secondary and tertiary amines.

Scientific Research Applications

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
  • N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride
  • N-(4-Methylbenzyl)-2-methyl-1-propanamine hydrochloride

Uniqueness

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different electronic and steric effects.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQCKWZTMOQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.